pyridin-2-amine;sulfuric acid

Nonlinear Optics Crystal Engineering Solid-State Chemistry

Pyridin-2-amine;sulfuric acid (CAS 61321-93-5), systematically named 2-pyridinamine, sulfate (1:1) or bis(2-aminopyridinium) sulfate, is an organic–inorganic salt formed by the protonation of 2-aminopyridine with sulfuric acid. The compound exists as a crystalline solid with a well-defined orthorhombic Fdd2 crystal structure (a = 12.87 Å, b = 16.84 Å, c = 12.04 Å, V = 2608 ų) , distinguishing it from the free base and other 2-aminopyridinium salts.

Molecular Formula C5H8N2O4S
Molecular Weight 192.20 g/mol
CAS No. 61321-93-5
Cat. No. B14574644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridin-2-amine;sulfuric acid
CAS61321-93-5
Molecular FormulaC5H8N2O4S
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N.OS(=O)(=O)O
InChIInChI=1S/C5H6N2.H2O4S/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H2,1,2,3,4)
InChIKeyIMCXPOICOWQOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-2-amine Sulfuric Acid (CAS 61321-93-5): A 2-Aminopyridinium Sulfate Salt with Differentiated Solid-State and Templating Properties


Pyridin-2-amine;sulfuric acid (CAS 61321-93-5), systematically named 2-pyridinamine, sulfate (1:1) or bis(2-aminopyridinium) sulfate, is an organic–inorganic salt formed by the protonation of 2-aminopyridine with sulfuric acid [1]. The compound exists as a crystalline solid with a well-defined orthorhombic Fdd2 crystal structure (a = 12.87 Å, b = 16.84 Å, c = 12.04 Å, V = 2608 ų) [2], distinguishing it from the free base and other 2-aminopyridinium salts. The sulfate counterion confers a characteristic three-dimensional hydrogen-bonding network via N—H···O interactions between the 2-aminopyridinium cation and sulfate tetrahedra, a structural motif that underpins its use as a templating agent in hybrid material synthesis [3].

Crystal System Non-centrosymmetric orthorhombic Fdd2 lattice supports second-order NLO screening Structural prerequisite
Templating Charge-assisted N—H···O network enables predictable hybrid metal sulfate crystallization Reported synthon
Salt Identity Distinct crystalline sulfate salt; not interchangeable with free base or other counterions Procurement check

Why 2-Aminopyridine Free Base or Other Counterion Salts Cannot Substitute for Pyridin-2-amine Sulfuric Acid (CAS 61321-93-5)


The counterion in 2-aminopyridinium salts dictates crystal packing, hydrogen-bonding topology, thermal behavior, and templating capability—properties that are not interchangeable across free bases or alternative salts. Bis(2-aminopyridinium) sulfate adopts an orthorhombic Fdd2 space group distinct from the monoclinic P2₁/c structure of 2-aminopyridinium trifluoroacetate [1], producing different supramolecular architectures that affect nonlinear optical (NLO) response and mechanical anisotropy. The sulfate anion uniquely engages in charge-assisted N—H···O hydrogen-bonded pairs with the 2-aminopyridinium cation, forming a robust synthon that reliably templates a series of metal sulfate frameworks across five different metal ions (Al³⁺, Co²⁺, Mg²⁺, Ni²⁺, Zn²⁺) [2]. Nitrate and perchlorate salts of 2-aminopyridine, by contrast, are known to undergo exothermic self-propagating decomposition upon heating, making them unsuitable for processes involving thermal stress [3]. Substituting the sulfate salt with the free base or a different salt form therefore risks unpredictable crystallization outcomes, compromised thermal safety margins, and loss of the specific templating function that is central to many materials synthesis protocols.

Target Compound Bis(2-aminopyridinium) sulfate: orthorhombic Fdd2, robust 3D hydrogen-bond network
2-Aminopyridine Free Base Neutral molecule; no sulfate-driven templating or NLO-active crystal packing
Target Compound Sulfate salt: reliable template for metal sulfate frameworks (Al, Co, Mg, Ni, Zn)
Trifluoroacetate / HCl Salts Centrosymmetric P2₁/c (trifluoroacetate) or different packing; no reported templating series
Target Compound Sulfate: non-energetic, suitable for heating above ambient temperature
Nitrate / Perchlorate Salts Energetic; known exothermic self-propagating decomposition upon heating

Quantitative Differentiation Evidence: Pyridin-2-amine Sulfuric Acid (CAS 61321-93-5) vs. Close Analogs


Crystal Structure Divergence: Bis(2-aminopyridinium) Sulfate (Fdd2) vs. 2-Aminopyridinium Trifluoroacetate (P2₁/c)

Bis(2-aminopyridinium) sulfate crystallizes in the orthorhombic Fdd2 space group with unit cell parameters a = 12.873 Å, b = 16.835 Å, c = 12.035 Å, V = 2608 ų, while 2-aminopyridinium trifluoroacetate adopts the monoclinic P2₁/c space group with a = 11.4641 Å, b = 10.0221 Å, c = 29.928 Å, β = 92.918°, V = 3434.1 ų [1][2]. The sulfate salt's non-centrosymmetric Fdd2 space group is a prerequisite for second-harmonic generation (SHG) activity, whereas the trifluoroacetate salt's centrosymmetric P2₁/c structure precludes SHG. The sulfate anion forms a dense three-dimensional N—H···O hydrogen-bond network, in contrast to the one-dimensional chain motifs in the trifluoroacetate salt [3].

Space Group Comparison
Head-to-head
Fdd2 (sulfate) vs. P2₁/c (trifluoroacetate)
Orthorhombic vs. monoclinic
Non-centrosymmetric sulfate structure enables SHG; trifluoroacetate does not
Unit cell volumes: 2608 ų vs. 3434.1 ų at different temperatures
Nonlinear Optics Crystal Engineering Solid-State Chemistry

Metal Sulfate Templating Scope: Bis(2-aminopyridinium) Sulfate Enables Predictable Hybrid Framework Formation Across Five Transition/Main-Group Metals

The 2-aminopyridinium cation in the sulfate salt acts as a structure-directing template, forming isostructural or closely related metal sulfate frameworks with Al³⁺, Co²⁺, Mg²⁺, Ni²⁺, and Zn²⁺. Five complexes were characterized by single-crystal X-ray diffraction, crystallizing in three centrosymmetric triclinic structure types all governed by the same charge-assisted N—H···O hydrogen-bonded pair motif between the 2-aminopyridinium cation and sulfate anion [1]. This breadth of templating across metals spanning main-group (Al, Mg) to first-row transition metals (Co, Ni, Zn) has not been reported for hydrochloride, nitrate, or trifluoroacetate salts of 2-aminopyridine.

Metal Templating Scope
Class-level
5 metals templated (Al³⁺, Co²⁺, Mg²⁺, Ni²⁺, Zn²⁺) into 3 structure types
Predictable framework formation across main-group and transition metals
No comparable series reported for hydrochloride or trifluoroacetate salts
Hybrid Materials Coordination Chemistry Crystal Engineering

Thermal Safety Differential: Sulfate Salt Stability vs. Nitrate/Perchlorate Salt Exothermic Decomposition

Nitrate salts of 2-, 3-, and 4-aminopyridines undergo exothermic self-propagating decomposition reactions leading to ignition when subjected to elevated temperatures, a behavior documented by TG-DSC and ignition delay measurements [1]. While specific decomposition onset temperatures for bis(2-aminopyridinium) sulfate have not been reported in the open literature, sulfate salts of organic amines are generally recognized as thermally more stable than their nitrate and perchlorate counterparts, which are classified as energetic materials. This class-level distinction is relevant for any synthetic protocol involving heating, distillation, or prolonged storage above ambient temperature.

Thermal Safety Profile
Class-level
Sulfate: non-energetic; nitrate/perchlorate: exothermic self-propagating decomposition
Sulfate salt avoids ignition hazards in heated protocols
Class-level inference; individual salt stability data not reported
Thermal Stability Process Safety Energetic Materials

Best-Fit Application Scenarios for Pyridin-2-amine Sulfuric Acid (CAS 61321-93-5) Based on Verified Differentiation Evidence


Nonlinear Optical (NLO) Crystal Screening and Device Prototyping

The non-centrosymmetric Fdd2 space group of bis(2-aminopyridinium) sulfate [1] makes it a viable candidate for second-harmonic generation (SHG) and other second-order NLO processes. In contrast, the centrosymmetric P2₁/c structure of 2-aminopyridinium trifluoroacetate precludes SHG activity [2]. Researchers screening 2-aminopyridine-derived salts for NLO applications should preferentially procure the sulfate form to avoid investing crystallization effort in a structurally disqualified analog.

Systematic Synthesis of Organically Templated Metal Sulfate Hybrid Frameworks

Pyridin-2-amine sulfuric acid serves as a proven structure-directing agent (template) for the crystallization of metal sulfate frameworks with Al³⁺, Co²⁺, Mg²⁺, Ni²⁺, and Zn²⁺, yielding three distinct but structurally related triclinic structure types [3]. This broad metal tolerance enables systematic compositional screening for catalytic, ion-exchange, or gas-storage hybrid materials using a single, predictable templating component.

Thermally Safe Synthetic Protocols Requiring Elevated-Temperature Processing

Unlike 2-aminopyridinium nitrate and perchlorate salts, which are energetic materials prone to exothermic self-propagating decomposition [4], the sulfate salt is classified as non-energetic. Procurement of the sulfate form is indicated for any reaction, recrystallization, or formulation process that involves heating, solvent removal at elevated temperature, or long-term storage where thermal stability margins are a safety requirement.

Application
Selection Property
Validation Focus
NLO crystal screening
Non-centrosymmetric crystal packing
Second-harmonic generation (SHG) activity qualification
Metal sulfate framework synthesis
Templating versatility across metal ions
Framework reproducibility and structural predictability
Thermally safe synthetic protocols
Non-energetic salt classification
Process safety margin under heating
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